N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-3-(1,2-oxazolidin-2-yl)propanamide
Description
N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-3-(1,2-oxazolidin-2-yl)propanamide is a complex organic compound that features a unique structure combining an indole derivative with an oxazolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-3-(1,2-oxazolidin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-20(9-11-23-10-4-12-25-23)21-14-15-7-8-19-17(13-15)16-5-2-1-3-6-18(16)22-19/h7-8,13,22H,1-6,9-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDNSTSVHWSZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)CNC(=O)CCN4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-3-(1,2-oxazolidin-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is the late-stage functionalization of N-unprotected indole derivatives. This method utilizes visible-light-induced photoredox C–H amidation, where N-unprotected indoles are coupled with aryloxyamides containing electron-withdrawing groups under green light-emitting diode irradiation at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include scaling up the photoredox C–H amidation process and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-3-(1,2-oxazolidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and oxazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-3-(1,2-oxazolidin-2-yl)propanamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-3-(1,2-oxazolidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The oxazolidine ring may contribute to the compound’s stability and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: This compound shares the hexahydrocyclohepta[b]indole core but differs in its functional groups.
5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine: Another related compound with an amine group instead of the oxazolidine ring.
Uniqueness
N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-3-(1,2-oxazolidin-2-yl)propanamide is unique due to its combination of the indole and oxazolidine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
